N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide
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Overview
Description
- This compound exhibits interesting pharmacological properties and has been investigated for various applications.
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide: is a complex organic compound with a unique structure. Let’s break it down:
Preparation Methods
- One synthetic route involves the condensation of [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine with ethyl N-aryloxamates, leading to N-aryloxamides .
- Another method utilizes the condensation of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}succinamic acid with primary amines, yielding N,N’-disubstituted succinamides .
- Industrial production methods may involve modifications of these routes for scalability.
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation reactions, potentially affecting the thiazole or phenyl moieties.
Reduction: Reduction of the carbonyl group in the acetamide could be explored.
Substitution: Substitution reactions at various positions are possible.
Common Reagents: Reagents like oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., Grignard reagents) may be employed.
Major Products: These reactions could yield derivatives with altered pharmacological properties.
Scientific Research Applications
Medicine: Investigate its potential as an antitumor, antimicrobial, or anti-inflammatory agent.
Chemistry: Explore its reactivity and use as a building block in organic synthesis.
Biology: Assess its impact on cellular processes.
Industry: Consider applications in materials science or drug development.
Mechanism of Action
- The compound likely interacts with specific molecular targets (e.g., enzymes, receptors) via non-covalent interactions.
- Pathways involved could include signal transduction, metabolic pathways, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds: While I don’t have a specific list, we can compare it to related structures like thiazoles, acetamides, and pyrans.
Uniqueness: Highlight its distinctive features, such as the combination of the tetrahydro-2H-pyran and thiazole rings.
Remember that further research and experimental validation are essential to fully understand the compound’s properties and applications
Properties
Molecular Formula |
C22H24N2O3S2 |
---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)acetamide |
InChI |
InChI=1S/C22H24N2O3S2/c1-26-18-6-4-16(5-7-18)22(8-10-27-11-9-22)15-23-20(25)13-17-14-29-21(24-17)19-3-2-12-28-19/h2-7,12,14H,8-11,13,15H2,1H3,(H,23,25) |
InChI Key |
IMUQWIZSSMZBQE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)CC3=CSC(=N3)C4=CC=CS4 |
Origin of Product |
United States |
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